molecular formula C16H12O4 B2951474 (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid CAS No. 160428-91-1

(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid

Cat. No.: B2951474
CAS No.: 160428-91-1
M. Wt: 268.268
InChI Key: CJRASSAFVIXUOU-GDNBJRDFSA-N
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Description

(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is a conjugated enolic acid characterized by a biphenyl moiety at the 4-position of a but-2-enoic acid backbone. The Z-configuration denotes the spatial arrangement of substituents around the double bond, with the hydroxyl and oxo groups on the same side.

Properties

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKCIHZJJBMKZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method involves the use of Grignard reagents, where biphenyl magnesium bromide reacts with appropriate carbonyl compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and electrophilic substitution reactions are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules.

Biology and Medicine

It may be used in the development of pharmaceuticals and as a probe for studying biochemical pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its biphenyl structure imparts desirable properties like thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent variations, molecular properties, and available research findings:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) XLogP3 Key Data/Findings
(Z)-4-(2-chloro-4-hydroxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid (D1Y) C₁₀H₇ClO₅ 242.61 2-Cl, 4-OH on phenyl Not reported ~1.5* Chlorine substitution enhances electrophilicity; stable enolic form observed .
2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid C₁₀H₈O₅ 208.17 3-OH on phenyl >300 ~0.8 High thermal stability; synthesized in 100% yield via condensation .
(Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid C₁₃H₁₃NO₅ 263.25 4-acetylamino, 3-methyl Not reported ~1.2 Acetylamino group may enhance hydrogen bonding; potential biochemical applications .
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₄ 221.21 4-methylanilino Not reported ~1.0 Studied as a biochemical reagent; non-aqueous analytical methods applied .
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid C₁₀H₁₆N₂O₃ 212.25 4-ethylpiperazinyl Not reported -2.6 Low lipophilicity (negative XLogP3) due to polar piperazinyl group; high topological PSA (60.8 Ų) .
(Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₅ 250.25 4-methoxyphenyl, ethyl ester Not reported ~1.5 Esterification improves lipid solubility; methoxy group enhances π-π stacking .

*Estimated based on substituent contributions.

Key Comparative Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in D1Y): Increase acidity of the enolic hydroxyl and stabilize the keto-enol tautomer . Hydroxyl Groups (e.g., 3-OH in ): Enhance hydrogen-bonding capacity, contributing to high melting points (>300°C). Biphenyl vs. Mono-Aromatic Systems: The target compound’s biphenyl group likely increases molecular weight (~300 g/mol estimated) and lipophilicity (higher XLogP3) compared to mono-phenyl analogs, favoring interactions with hydrophobic biological targets.
  • Functional Group Modifications: Carboxylic Acid vs. Ester (): Ester derivatives exhibit lower water solubility but improved membrane permeability.
  • Synthetic Efficiency :

    • The 3-hydroxyphenyl analog () was synthesized in 100% yield, suggesting efficient condensation pathways, whereas piperazinyl derivatives () may require more complex coupling steps.
  • Analytical Characterization: NMR data (e.g., δ 6.96 for enolic CH in ) and computational properties (e.g., topological PSA in ) are critical for structural confirmation and property prediction.

Biological Activity

(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid, often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a biphenyl moiety and a keto-enol functional group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

This structure features a double bond and hydroxyl group that are pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antioxidant Activity
Studies have shown that derivatives of 4-oxobutenoic acid possess significant antioxidant properties. For instance, compounds with similar structures have been tested for their ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating effective radical scavenging capabilities .

2. Anticancer Properties
The anticancer potential of biphenyl derivatives has been explored extensively. A structure–activity relationship study indicated that modifications in the biphenyl ring can significantly influence the anticancer activity against various cancer cell lines. For example, certain substitutions increased cytotoxicity towards A549 lung cancer cells, suggesting that the presence of specific functional groups enhances biological activity .

3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For instance, in vitro assays have demonstrated that related compounds can inhibit HIV-1 reverse transcriptase and integrase with varying degrees of potency, indicating a potential role in antiviral therapies .

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate antioxidant activityThe compound exhibited significant DPPH radical scavenging activity, comparable to known antioxidants.
Study 2Assess anticancer effectsModifications to the biphenyl group enhanced cytotoxicity against A549 cells, with some derivatives reducing cell viability by over 60%.
Study 3Investigate enzyme inhibitionCompounds showed IC50 values in the low micromolar range against HIV-1 integrase, indicating promising antiviral activity.

The biological activity of (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is hypothesized to be mediated through several mechanisms:

  • Radical Scavenging: The hydroxyl group plays a crucial role in neutralizing free radicals.
  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction: The structural features allow for effective binding to target enzymes involved in viral replication and cancer progression.

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